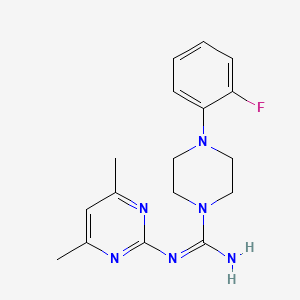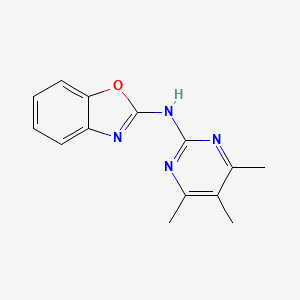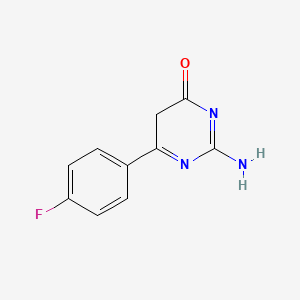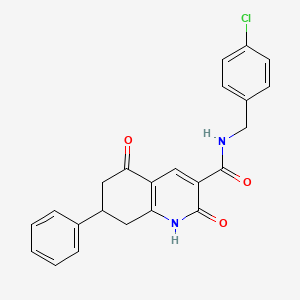![molecular formula C18H21Cl2NO6 B11037335 N-(3,4-dichlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11037335.png)
N-(3,4-dichlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C12H20
. - It belongs to the class of tricyclo[7.3.0.02,6]dodecanes, specifically isomer #6 .
- The compound’s structure consists of a fused tricyclic ring system, incorporating both oxygen and nitrogen atoms.
- Its IUPAC name reflects its substituents and ring fusion pattern, emphasizing the dichlorophenyl group and the tetramethyl substitution.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: These would involve cyclization reactions, protecting group manipulations, and selective functional group transformations.
Industrial Production: Unfortunately, industrial-scale production methods are not well-established due to the compound’s complexity and limited applications.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents would depend on the desired transformations. For example
Major Products: These would vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Limited applications due to its complex structure, but it could serve as a synthetic intermediate.
Biology: No significant biological applications reported.
Industry: As mentioned earlier, industrial applications are scarce.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is lacking. Further research is needed to elucidate any biological or pharmacological effects.
Comparison with Similar Compounds
Uniqueness: The compound’s unique structure lies in its tricyclic framework, dichlorophenyl group, and tetramethyl substitution.
Similar Compounds: Other tricyclo[7.3.0.02,6]dodecanes (isomers #1-5) share similar structural features but may differ in substituents or stereochemistry.
Properties
Molecular Formula |
C18H21Cl2NO6 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C18H21Cl2NO6/c1-17(2)24-11-12(25-17)14-16(27-18(3,4)26-14)23-13(11)15(22)21-8-5-6-9(19)10(20)7-8/h5-7,11-14,16H,1-4H3,(H,21,22) |
InChI Key |
MPANJVGSETVFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11037258.png)
![(1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037265.png)

![4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11037283.png)
![2'-{[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B11037291.png)

![4-Amino-1-(3,5-difluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037299.png)

![N-[2-(4-chlorophenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B11037318.png)
![4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid](/img/structure/B11037326.png)
![tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037327.png)

![N-[2-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-butynamide](/img/structure/B11037340.png)
![1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037344.png)
